molecular formula C12H12FNO2S2 B10922928 N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Ethylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10922928
M. Wt: 285.4 g/mol
InChI Key: CAGQHGPCBJTPDF-UHFFFAOYSA-N
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Description

N~2~-(4-ETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of thiophenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a halogenation reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Ethylphenyl Substitution: The final step involves the substitution of the ethylphenyl group onto the thiophene ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of N2-(4-ETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiophenesulfonamide derivatives

    Substitution: Formation of substituted thiophenesulfonamides

Scientific Research Applications

N~2~-(4-ETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-(4-ETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE
  • N~2~-(4-CHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE
  • N~2~-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE

Uniqueness

N~2~-(4-ETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The fluorine atom also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-2-9-3-5-10(6-4-9)14-18(15,16)12-8-7-11(13)17-12/h3-8,14H,2H2,1H3

InChI Key

CAGQHGPCBJTPDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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